molecular formula C13H17BCl2O3 B13512868 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13512868
M. Wt: 303.0 g/mol
InChI Key: WCKMUVOKIDTCMH-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dichloromethoxyphenyl group, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dichloro-5-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide)

    Conditions: Inert atmosphere, controlled temperature, and appropriate solvents (e.g., THF, toluene)

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Formation of 2,4-dichloro-5-methoxyphenol

    Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves several steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichloro-5-methoxyphenyl)boronic acid: A precursor in the synthesis of the boronic ester.

    2,4-Dichloro-5-methoxyphenyl methanesulfonate: Another derivative with different reactivity and applications.

Uniqueness

2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dichloromethoxyphenyl group enhances its utility in synthesizing complex organic molecules, making it a valuable reagent in both academic and industrial research.

Biological Activity

The compound 2-(2,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C13H16Cl2BO3C_{13}H_{16}Cl_2BO_3, with a molecular weight of approximately 305.08 g/mol. The structure features a dioxaborolane ring which is significant for its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds containing boron can exhibit a range of biological activities including anti-cancer properties, enzyme inhibition, and antimicrobial effects. The specific compound has been studied for its potential as an inhibitor in various enzymatic processes.

1. Anticancer Activity

Several studies have indicated that boron-containing compounds can inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in critical biological pathways. For example:

  • RNA-dependent RNA polymerase (NS5B) : Inhibitors of this enzyme are crucial in antiviral therapies. Preliminary data suggest that modifications in the structure of dioxaborolanes can enhance their inhibitory effects on NS5B .

3. Antimicrobial Properties

Research into antimicrobial activity has shown that certain boron compounds exhibit effectiveness against bacterial strains. The specific compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits NS5B polymerase
AntimicrobialDisrupts cell wall synthesis

Detailed Research Findings

  • Anticancer Studies : A study published in the Royal Society of Chemistry highlighted the synthesis of various dioxaborolane derivatives and their cytotoxic effects on cancer cell lines. The findings indicated that modifications to the phenyl group significantly enhanced activity against breast cancer cells .
  • Enzymatic Assays : In vitro assays demonstrated that the compound could effectively inhibit NS5B activity with an IC50 value indicative of potent inhibition. This positions it as a candidate for further development in antiviral therapies targeting hepatitis C virus infections .
  • Antimicrobial Testing : A separate investigation into the antimicrobial properties revealed that the compound exhibited substantial activity against Gram-positive bacteria, suggesting its potential use as a therapeutic agent in treating bacterial infections .

Properties

IUPAC Name

2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKMUVOKIDTCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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